N-butyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-BUTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and therapeutic potential. This particular compound features a unique structure that includes a butyl group, a methyl group, and a nitrophenyl group attached to an isoxazolo[5,4-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BUTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the butyl, methyl, and nitrophenyl groups through substitution reactions.
Coupling Reactions: Use of coupling reactions such as Suzuki-Miyaura coupling to attach various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-BUTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halides, acids, or bases depending on the type of substitution.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
N~4~-BUTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-BUTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~4~-Butyl-3-methyl-6-(3-nitrophenyl)isoxazole
- 3-Methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine
- N~4~-Butyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine
Uniqueness
N~4~-BUTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its isoxazolo[5,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18N4O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-butyl-3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-3-4-8-19-17(23)14-10-15(20-18-16(14)11(2)21-26-18)12-6-5-7-13(9-12)22(24)25/h5-7,9-10H,3-4,8H2,1-2H3,(H,19,23) |
InChI Key |
MJDSHSORWLKAPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NC2=C1C(=NO2)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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